N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide typically involves the reaction of 2-aminobenzothiazole with 4-chlorobutanoyl chloride. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex benzothiazole derivatives, which are used in the development of new materials and catalysts.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been tested against various bacterial and fungal strains, showing promising results.
Medicine: Due to its biological activities, this compound is being explored for its potential use in drug development, particularly as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound is believed to inhibit the synthesis of essential proteins or enzymes in microbial cells, leading to cell death. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell growth and survival .
Comparison with Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide can be compared with other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide: Known for its anti-tubercular activity.
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Studied for its antidiabetic properties.
N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)butanamide: Investigated for its neuroprotective effects
These compounds share a common benzothiazole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-2-5-16(21)19-13-9-8-11(18)10-12(13)17-20-14-6-3-4-7-15(14)22-17/h3-4,6-10H,2,5H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAAXOMUCZIDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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